

# Application Notes and Protocols for Methyl 4-(3-methoxy-3-oxopropyl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Cat. No.: B121839

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## Abstract

**Methyl 4-(3-methoxy-3-oxopropyl)benzoate** is a benzoate ester derivative. This document provides a summary of its known chemical properties and a detailed, plausible experimental protocol for its synthesis, as specific applications and biological data are not extensively available in the public domain. The provided synthetic methodology is based on established chemical reactions for structurally related compounds. Due to the limited availability of application-specific data, this document will focus on the chemical characteristics and a potential synthetic route to facilitate further research and exploration of this compound.

## Chemical Properties

A summary of the key chemical identifiers and properties for **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** is provided in the table below.

| Property          | Value  |
|-------------------|--|
| CAS Number        | 40912-11-6                                     |
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> O <sub>4</sub> |
| Molecular Weight  | 222.24 g/mol                                   |
| IUPAC Name        | Methyl 4-(3-methoxy-3-oxopropyl)benzoate       |
| SMILES            | <chem>O=C(OC)CCC1=CC=C(C(OC)=O)C=C1</chem>     |
| MDL Number        | MFCD00059305                                   |
| Storage           | Sealed in dry, 2-8°C                           |

## Experimental Protocols

Given the absence of specific documented applications for **Methyl 4-(3-methoxy-3-oxopropyl)benzoate**, a plausible synthetic protocol is proposed based on the Heck reaction, a common method for carbon-carbon bond formation. This reaction would involve the coupling of methyl acrylate with methyl 4-iodobenzoate.

## Proposed Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate via Heck Reaction

Objective: To synthesize **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** from methyl 4-iodobenzoate and methyl acrylate.

Materials:

- Methyl 4-iodobenzoate
- Methyl acrylate
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Triethylamine (Et<sub>3</sub>N)

- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware

Procedure:

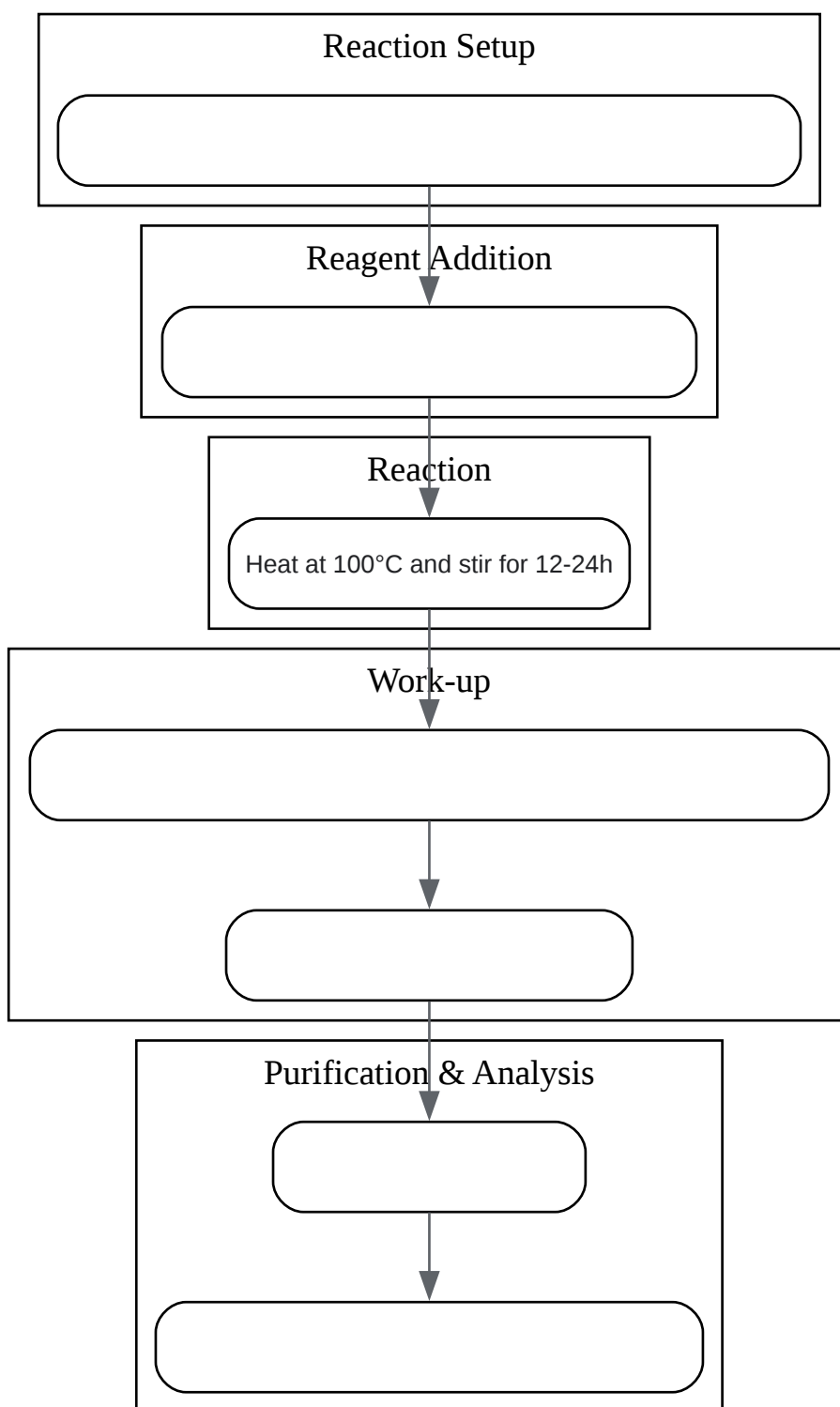
- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

- Solvent and Reagents Addition: Add anhydrous DMF to dissolve the solids. To this solution, add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq).
- Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO<sub>3</sub> solution.
  - Separate the organic layer and wash it sequentially with water and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure **Methyl 4-(3-methoxy-3-oxopropyl)benzoate**.
- Characterization: Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its identity and purity.

## Visualizations

### Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis of **Methyl 4-(3-methoxy-3-oxopropyl)benzoate**.



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